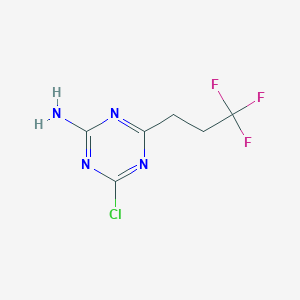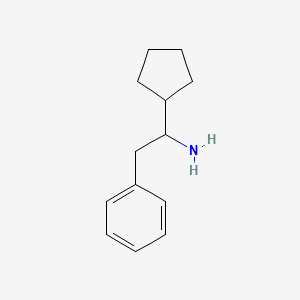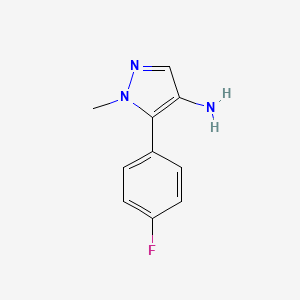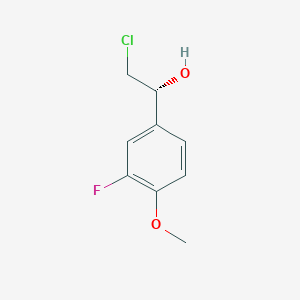
(1R)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of a chloro group, a fluoro group, and a methoxy group attached to a phenyl ring, along with a hydroxyl group on an ethan-1-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-fluoro-4-methoxybenzaldehyde.
Grignard Reaction: The benzaldehyde is subjected to a Grignard reaction with a suitable Grignard reagent, such as ethylmagnesium bromide, to form the corresponding alcohol.
Chlorination: The resulting alcohol is then chlorinated using thionyl chloride or another chlorinating agent to introduce the chloro group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The hydroxyl group in (1R)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can undergo reduction reactions, particularly at the chloro group, to form the corresponding dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed:
Oxidation: Corresponding ketone.
Reduction: Dechlorinated alcohol.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(1R)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers may use this compound to study the effects of specific functional groups on biological activity.
Industrial Applications: It may be utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1R)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chloro, fluoro, and methoxy groups can influence the compound’s binding affinity and selectivity for these targets.
Comparación Con Compuestos Similares
(1R)-2-chloro-1-(4-methoxyphenyl)ethan-1-ol: Lacks the fluoro group, which may affect its reactivity and biological activity.
(1R)-2-chloro-1-(3-fluoro-phenyl)ethan-1-ol: Lacks the methoxy group, potentially altering its chemical properties.
(1R)-2-chloro-1-(3-fluoro-4-methoxyphenyl)propan-1-ol: Has an additional carbon in the backbone, which can influence its steric and electronic properties.
Uniqueness: The presence of both the fluoro and methoxy groups on the phenyl ring, along with the chloro group on the ethan-1-ol backbone, makes (1R)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol unique
Propiedades
Fórmula molecular |
C9H10ClFO2 |
|---|---|
Peso molecular |
204.62 g/mol |
Nombre IUPAC |
(1R)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H10ClFO2/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4,8,12H,5H2,1H3/t8-/m0/s1 |
Clave InChI |
WEOJHWQBPOXBNH-QMMMGPOBSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)[C@H](CCl)O)F |
SMILES canónico |
COC1=C(C=C(C=C1)C(CCl)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-[(3-Chlorophenyl)methylidene]butanoic acid](/img/structure/B13162309.png)
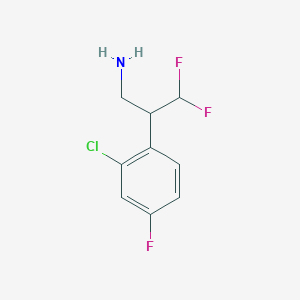
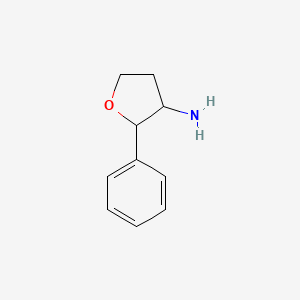
![9-Methyl-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13162330.png)

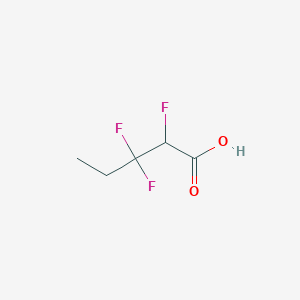
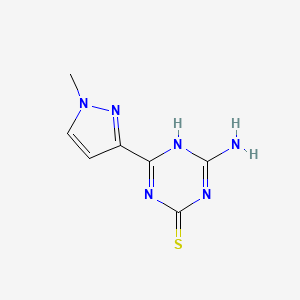
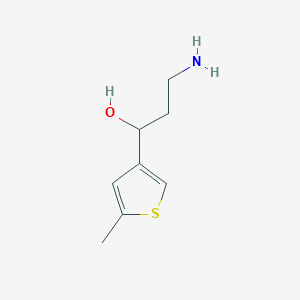
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid](/img/structure/B13162347.png)
![5-[Methyl(prop-2-yn-1-yl)amino]furan-2-carbaldehyde](/img/structure/B13162355.png)
